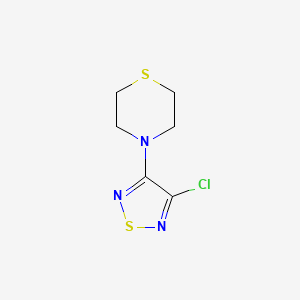
三氟硼酸钾(2-苯甲氧基苯基)
描述
Potassium (2-benzyloxyphenyl)trifluoroborate belongs to the class of compounds known as potassium acyltrifluroborates . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . Boronic acids RB(OH)2 react with potassium bifluoride K[HF2] to form trifluoroborate salts K[RBF3] .Molecular Structure Analysis
The molecular formula of Potassium (2-benzyloxyphenyl)trifluoroborate is C13H11BF3KO . The molecular weight is 290.13 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (2-benzyloxyphenyl)trifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere .科学研究应用
Cross-Coupling Reactions
Potassium trifluoroborates, including Potassium (2-benzyloxyphenyl)trifluoroborate, are often used in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Stability and Reactivity
Potassium trifluoroborates are moisture- and air-stable . This makes them advantageous over other organoboron reagents such as boronic acids and esters, which can be difficult to purify and have uncertain stoichiometry .
Oxidative Conditions
Potassium trifluoroborates are remarkably compliant with strong oxidative conditions . This means they can be used in reactions that require such conditions, expanding their utility in various chemical syntheses .
Epoxidation of C=C Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This makes Potassium (2-benzyloxyphenyl)trifluoroborate useful in reactions involving the epoxidation of C=C bonds .
Versatile Coupling Partners
Trifluoroborates, including Potassium (2-benzyloxyphenyl)trifluoroborate, are versatile coupling partners . They are present as reagents in a vast array of carbon-carbon bond forming reactions .
Expanding the Palette of Available Boron Reagents
Potassium trifluoroborates are part of a collaborative effort to provide trifluoroborate salts, thereby expanding the palette of available boron reagents for cross-coupling reactions .
作用机制
安全和危害
未来方向
Potassium trifluoroborates are a promising class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them versatile coupling partners and useful reagents in a vast array of C–C bond forming reactions . Therefore, they have the potential to expand the palette of available boron reagents for cross-coupling reactions .
属性
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRRAFYGUCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660121 | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-benzyloxyphenyl)trifluoroborate | |
CAS RN |
850623-44-8 | |
| Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)


![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)








